molecular formula C23H21N7O2S2 B11229544 N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11229544
M. Wt: 491.6 g/mol
InChI Key: PYJWAARFNJRMPV-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, an indole moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the indole and triazole moieties. Common reagents and conditions include:

    Thiadiazole formation: Using ethyl hydrazinecarboxylate and sulfur-containing reagents.

    Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Triazole formation: Cyclization reactions involving hydrazides and acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H21N7O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N7O2S2/c1-3-20-26-28-22(34-20)25-19(31)13-33-23-29-27-21(17-12-24-18-7-5-4-6-16(17)18)30(23)14-8-10-15(32-2)11-9-14/h4-12,24H,3,13H2,1-2H3,(H,25,28,31)

InChI Key

PYJWAARFNJRMPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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